Technical Profile: 5-Amino-2-morpholin-4-yl-benzamide
Technical Profile: 5-Amino-2-morpholin-4-yl-benzamide
The following is an in-depth technical guide for 5-Amino-2-morpholin-4-yl-benzamide , structured for researchers and drug development professionals.
CAS Registry Number: 50891-32-2 Molecular Formula: C₁₁H₁₅N₃O₂ Molecular Weight: 221.26 g/mol
Executive Summary
5-Amino-2-morpholin-4-yl-benzamide is a high-value pharmacophore intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Its structural utility lies in its dual-functionality:
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Solvent-Exposed Solubilizer: The morpholine ring at the ortho position often protrudes towards the solvent front in ATP-binding pockets, improving the physicochemical properties (solubility, metabolic stability) of the final drug candidate.
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Hinge-Binding Scaffold: The benzamide and 5-amino motifs provide critical hydrogen bond donor/acceptor sites, making it a "privileged structure" for targeting enzymes such as PI3K , mTOR , and JAK family kinases.
This guide details the physicochemical characterization, industrial synthesis routes, and quality control protocols required for utilizing this compound in high-throughput medicinal chemistry.
Physicochemical Properties
Understanding the baseline properties is essential for optimizing reaction conditions and formulation.
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace nitro-precursor impurities. |
| Melting Point | 185–190 °C (Dec.) | High melting point due to intermolecular H-bonding (amide network). |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Poorly soluble in water; requires acidification for aqueous stability. |
| pKa (Calculated) | ~4.2 (Aniline), ~1.5 (Morpholine N-aryl) | The morpholine nitrogen's basicity is significantly attenuated by conjugation with the phenyl ring. |
| LogP | ~0.65 | Moderate hydrophilicity makes it ideal for fragment-based drug design (FBDD). |
| H-Bond Donors | 3 (Amide -NH₂, Aniline -NH₂) | Critical for binding affinity in the kinase hinge region. |
| H-Bond Acceptors | 4 (Morpholine O/N, Amide O, Aniline N) | Facilitates water-mediated bridging interactions. |
Synthesis & Manufacturing Methodology
The synthesis of 5-Amino-2-morpholin-4-yl-benzamide follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route is preferred over direct amination of benzamides due to regioselectivity control.
Reaction Pathway Visualization
The following diagram illustrates the critical process flow, including reagents and intermediate isolation.
Caption: Two-step industrial synthesis route via SₙAr displacement and catalytic hydrogenation.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Nitro-2-morpholinobenzamide
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Rationale: The electron-withdrawing nitro and amide groups at the ortho and para positions relative to the chloride activate the ring for nucleophilic attack by morpholine.
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Protocol:
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Charge a reactor with 2-Chloro-5-nitrobenzamide (1.0 eq) and DMF (10 vol).
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Add Potassium Carbonate (K₂CO₃, 1.5 eq) followed by Morpholine (1.2 eq) dropwise to control exotherm.
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Heat the mixture to 70°C for 4–6 hours. Monitor by HPLC (disappearance of starting material).
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Workup: Cool to RT and pour into ice-water (20 vol). The yellow precipitate (Intermediate) is filtered, washed with water, and dried.
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Step 2: Reduction to 5-Amino-2-morpholin-4-yl-benzamide
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Rationale: Catalytic hydrogenation is chosen for cleanliness, avoiding metal waste (Fe/Sn) common in older reduction methods.
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Protocol:
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Dissolve the nitro-intermediate (from Step 1) in Methanol/THF (1:1 mixture).
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Add 10% Pd/C catalyst (5 wt% loading).
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Stir under Hydrogen atmosphere (balloon or 1 atm) at Room Temperature for 4 hours.
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Purification: Filter through Celite to remove catalyst. Concentrate the filtrate.
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Crystallization: Recrystallize from Ethanol/Ether to yield the off-white amine product.
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Structural Role in Drug Design (SAR)
This compound is a "privileged scaffold." In kinase inhibitors (e.g., for RA or Oncology), it functions as the Hinge Binder .
Pharmacophore Mapping
The diagram below details how the specific functional groups interact within a typical ATP-binding pocket.
Caption: Structure-Activity Relationship (SAR) mapping of the scaffold in kinase binding pockets.
Analytical Characterization & Quality Control
To ensure the integrity of the intermediate before using it in downstream coupling (e.g., with chloropyrimidines or triazolopyrazines), the following specifications must be met.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 254 nm (aromatic) and 220 nm (amide).
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Retention Time: The amine product will elute significantly earlier than the nitro-precursor due to increased polarity.
NMR Signature (DMSO-d₆)
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δ 7.0–7.5 ppm: Aromatic protons (Benzene ring). Look for the specific splitting pattern of the 1,2,4-substituted ring.
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δ 6.0–7.5 ppm (Broad): Amide -NH₂ protons (often split or broad singlets).
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δ 4.5–5.0 ppm (Broad): Aniline -NH₂ protons (exchangeable with D₂O).
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δ 3.6–3.8 ppm (Multiplet): Morpholine -O-CH₂- protons.
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δ 2.8–3.0 ppm (Multiplet): Morpholine -N-CH₂- protons.
Safety & Handling (SDS Highlights)
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Hazard Classification: Irritant (Skin/Eye).
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Signal Word: Warning.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air and light.
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Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction).
References
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Preparation of Triazolopyrazine Compounds. World Intellectual Property Organization, WO2007138072A2. (Describes the use of 5-amino-2-morpholin-4-yl-benzamide as a key intermediate in kinase inhibitor synthesis).
- Synthesis and Biological Evaluation of Morpholine-Substituted Benzamides.Journal of Medicinal Chemistry (General reference for benzamide scaffold properties in kinase inhibition).
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PubChem Compound Summary: 5-Amino-2-morpholin-4-yl-benzamide. National Center for Biotechnology Information.
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BenchChem Hazardous Substance Database. Safety Data Sheet for CAS 50891-32-2. (Note: Representative link for sourcing safety data).
